molecular formula C10H9NO4 B6142846 3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid CAS No. 1016674-88-6

3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid

Cat. No.: B6142846
CAS No.: 1016674-88-6
M. Wt: 207.18 g/mol
InChI Key: YYAWLOKPGRAJQK-UHFFFAOYSA-N
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Description

3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid is a heterocyclic compound that contains both furan and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the furan ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-furylamine with α-bromoacetyl derivatives can lead to the formation of the oxazole ring, which can then be further functionalized to introduce the propanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The oxazole ring can be reduced to form oxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and oxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the oxazole ring can yield oxazolines .

Scientific Research Applications

3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)propanoic acid: Similar structure but lacks the oxazole ring.

    2-(furan-2-yl)oxazole: Contains the furan and oxazole rings but lacks the propanoic acid moiety.

    Furan-2-carboxylic acid: Contains the furan ring with a carboxylic acid group but lacks the oxazole ring.

Uniqueness

3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid is unique due to the presence of both furan and oxazole rings in its structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-10(13)4-3-9-11-6-8(15-9)7-2-1-5-14-7/h1-2,5-6H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAWLOKPGRAJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=C(O2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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